Product packaging for 4-(Bromomethyl)-3-fluorobenzenamine(Cat. No.:CAS No. 1196157-48-8)

4-(Bromomethyl)-3-fluorobenzenamine

Cat. No.: B14162909
CAS No.: 1196157-48-8
M. Wt: 204.04 g/mol
InChI Key: OQWOAAVGYYGQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-3-fluorobenzenamine is a versatile chemical building block of interest in medicinal chemistry and drug discovery. This compound features both a reactive benzyl bromine and an aromatic amine group, making it a valuable intermediate for constructing more complex molecules through nucleophilic substitution and amide bond formation . The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, which is a common strategy in the design of bioactive compounds . While specific published studies on this exact molecule are limited, its structure indicates potential as a key synthon in the synthesis of potential therapeutics. Research on analogous fluorobenzene derivatives highlights their application in developing inhibitors for various biological targets, such as G protein-coupled receptor kinases (GRKs) and HIV-1 integrase . For instance, fluorobenzyloxy groups are utilized in the design of integrase inhibitors, showcasing the utility of such fragments in creating pharmacologically active molecules . Handling and Storage: Store in a cool, dry place. Protect from light. Moisture-sensitive. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrFN B14162909 4-(Bromomethyl)-3-fluorobenzenamine CAS No. 1196157-48-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196157-48-8

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

4-(bromomethyl)-3-fluoroaniline

InChI

InChI=1S/C7H7BrFN/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4,10H2

InChI Key

OQWOAAVGYYGQGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)CBr

Origin of Product

United States

Elucidation of Reactivity Patterns and Reaction Mechanisms of 4 Bromomethyl 3 Fluorobenzenamine

Transformations Involving the Benzylic Bromide Group

The benzylic bromide group in 4-(bromomethyl)-3-fluorobenzenamine is the more reactive site for nucleophilic attack due to the stability of the resulting benzylic carbocation intermediate, which is further influenced by the electronic effects of the fluorine and amino substituents on the aromatic ring. This reactivity allows for a variety of transformations, including nucleophilic displacement, radical-mediated couplings, and cross-coupling reactions.

Nucleophilic Displacement Reactions (e.g., N-Alkylation, O-Alkylation, S-Alkylation)

The primary mode of reaction for the benzylic bromide is nucleophilic substitution, where a nucleophile displaces the bromide ion. This SN1 or SN2 type reaction is highly efficient for forming new carbon-heteroatom bonds.

N-Alkylation: Nitrogen nucleophiles readily react with this compound to form new C-N bonds. This reaction is fundamental in the synthesis of various nitrogen-containing compounds. A notable application is in the synthesis of quinazoline derivatives. For instance, this compound can be used to alkylate an existing amine, followed by an intramolecular cyclization to construct the quinazoline core.

In a specific example from the patent literature, this compound is reacted with 2-amino-3,5-dibromo-N-methylbenzamide in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the aniline (B41778) nitrogen of the benzamide on the benzylic carbon of this compound, displacing the bromide and forming an intermediate diarylamine. This intermediate can then undergo a palladium-catalyzed intramolecular cyclization to yield a quinazoline derivative.

O-Alkylation: Oxygen nucleophiles, such as alcohols and phenols, can also displace the benzylic bromide to form ethers. These reactions are typically carried out in the presence of a base to deprotonate the oxygen nucleophile, thereby increasing its nucleophilicity. The resulting benzylic ethers are stable functional groups found in many organic molecules. While specific examples with this compound are not prevalent in the literature, the reaction is a standard transformation for benzylic halides.

S-Alkylation: Similarly, sulfur nucleophiles, such as thiols and thiophenols, are excellent nucleophiles for the S-alkylation of this compound to form thioethers. These reactions are generally rapid and proceed under mild conditions, often with a base to generate the more nucleophilic thiolate anion.

Nucleophile TypeExample NucleophileProduct TypeReaction Conditions
Nitrogen (N)2-amino-3,5-dibromo-N-methylbenzamideSecondary AmineK2CO3, DMF
Oxygen (O)PhenolBenzyl (B1604629) EtherBase (e.g., K2CO3), Solvent (e.g., Acetone)
Sulfur (S)ThiophenolBenzyl ThioetherBase (e.g., NaH), Solvent (e.g., THF)

Radical-Mediated Coupling Reactions

The benzylic C-Br bond can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). The resulting 4-(aminomethyl)-2-fluorobenzyl radical is stabilized by resonance with the aromatic ring. This radical can then participate in various coupling reactions, such as dimerization or reaction with other radical species. While conceptually feasible, specific documented examples of radical-mediated coupling reactions involving this compound are scarce in peer-reviewed literature.

Cross-Coupling Reactions at the Benzylic Position

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, are powerful tools for C-C bond formation. While these reactions are more commonly performed on aryl halides, they can also be adapted for benzylic halides. For this compound, a Suzuki-type coupling could potentially be achieved by reacting it with a boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a diarylmethane derivative. However, the development of efficient cross-coupling protocols for benzylic bromides is an active area of research, and specific applications with this particular substrate are not widely reported.

Chemical Behavior of the Aromatic Amine Functionality

The aromatic amine group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its nucleophilicity and ability to be diazotized make it a key site for molecular diversification.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the aromatic amine makes it nucleophilic, allowing it to react with electrophilic reagents such as acyl chlorides, acid anhydrides, and sulfonyl chlorides.

Acylation: The reaction with acylating agents, like acetyl chloride or acetic anhydride, in the presence of a base (e.g., pyridine or triethylamine) leads to the formation of the corresponding amide. This transformation is often used to protect the amine functionality during subsequent reactions or to introduce an acyl group as part of a larger molecular scaffold.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), yields sulfonamides. Sulfonamides are important functional groups in medicinal chemistry due to their biological activities.

ReagentProduct
Acetyl chlorideN-(4-(bromomethyl)-3-fluorophenyl)acetamide
p-Toluenesulfonyl chlorideN-(4-(bromomethyl)-3-fluorophenyl)-4-methylbenzenesulfonamide

Condensation and Imine Formation

The primary aromatic amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting C=N double bond of the imine can be subsequently reduced to a secondary amine or participate in other chemical transformations. The formation of imines from this compound provides a pathway to more complex molecular architectures.

Derivatization for Prodrug or Conjugate Synthesis

The synthetic utility of this compound in the development of prodrugs and bioconjugates stems from the distinct reactivity of its two primary functional groups: the nucleophilic primary aromatic amine (-NH2) and the highly electrophilic benzylic bromide (-CH2Br). These sites allow for orthogonal chemical modifications, enabling the molecule to act as a versatile linker or building block.

Derivatization via the Amino Group: The primary aromatic amine is a potent nucleophile, readily undergoing reactions such as acylation to form stable amide bonds. This functionality is commonly exploited in prodrug design to append promoieties that can enhance solubility, improve membrane permeability, or target specific enzymes for activation. For instance, acylation with amino acids or peptides can create prodrugs that are substrates for peptidases, leading to targeted drug release. While amides are generally stable, appropriately designed carbamates can be engineered for enzymatic or pH-dependent cleavage.

Derivatization via the Bromomethyl Group: The bromomethyl group is an excellent electrophile, making the benzylic carbon susceptible to nucleophilic substitution, primarily through an SN2 mechanism. This reactivity is crucial for conjugation chemistry, where the molecule can be attached to biomolecules or carrier systems. The benzylic C-H bonds are relatively weak (bond dissociation energy of ~90 kcal/mol), which facilitates reactions at this position. For example, sulfhydryl groups (-SH) from cysteine residues in proteins or thiol-containing linkers can displace the bromide to form stable thioether linkages, a cornerstone of antibody-drug conjugate (ADC) synthesis. Similarly, other nucleophiles like amines, carboxylates, or alcohols can be used to form C-N, C-O, or C-C bonds, respectively, linking the core structure to various molecular entities.

The combination of these two reactive centers allows for a dual-functionalization strategy. One site can be used to attach a therapeutic agent, while the other can be linked to a targeting moiety or a solubilizing group, making this compound a valuable scaffold in medicinal chemistry.

Table 1: Potential Derivatization Reactions of this compound for Prodrug/Conjugate Synthesis

Target Functional Group Reagent Type Linkage Formed Application
Amino (-NH2) Carboxylic Acid (activated), Acyl Halide Amide Prodrugs, Bioconjugates
Chloroformate Carbamate Prodrugs, Linkers
Isocyanate Urea Stable Linkers
Bromomethyl (-CH2Br) Thiol (e.g., Cysteine) Thioether Antibody-Drug Conjugates
Amine Secondary/Tertiary Amine Linkers, Prodrugs
Carboxylate Ester Prodrugs

Influence of Fluorine and Bromine on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the interplay of the electronic and steric properties of its three substituents: the amino group (-NH2), the fluorine atom (-F), and the bromomethyl group (-CH2Br).

Electronic Effects on Electrophilic Aromatic Substitution

Substituents on an aromatic ring influence its reactivity through a combination of inductive and resonance effects. The inductive effect is the withdrawal or donation of electron density through the sigma (σ) bond framework, while the resonance effect involves the delocalization of pi (π) electrons.

Amino Group (-NH2): The nitrogen atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, this is vastly overshadowed by its powerful electron-donating resonance effect (+R or +M), where the nitrogen's lone pair of electrons is delocalized into the aromatic π-system. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic attack.

Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong -I effect, withdrawing electron density and deactivating the ring. Conversely, like other halogens, it has a +R effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. For fluorine, the +R effect is more significant than for other halogens because the overlap between the carbon 2p and fluorine 2p orbitals is more effective. This partial offset of the strong -I effect means that while fluorobenzene is deactivated compared to benzene, it is the most reactive of the halobenzenes.

Bromomethyl Group (-CH2Br): This group is considered weakly deactivating. The electronegative bromine atom pulls electron density from the methyl group, which in turn withdraws electron density from the aromatic ring through a -I effect. It does not participate in resonance with the ring.

| -CH2Br | Weakly Withdrawing (-I) | None | Weakly Deactivating | Ortho, Para |

Steric Hindrance and Directed Reactivity

Steric hindrance refers to the spatial bulk of substituent groups, which can impede the approach of an electrophile to a particular position on the ring. In this compound, the regioselectivity of electrophilic aromatic substitution is a consensus of the electronic directing effects and steric constraints.

The positions on the ring are numbered starting from the carbon bearing the amino group (C1).

C2: Ortho to the strongly activating -NH2 group and ortho to the -F group. This position is electronically activated but is sterically hindered by the adjacent fluorine atom.

C3: Substituted with Fluorine.

C4: Para to the -NH2 group, but this position is blocked by the -CH2Br group.

C5: Meta to the -NH2 group and ortho to the -CH2Br group. This position is electronically less favored and sterically hindered by the bromomethyl group.

C6: Ortho to the -NH2 group. This position is electronically activated and is the least sterically hindered of the activated positions.

Considering these factors, the powerful ortho-, para-directing amino group dictates the primary sites of reaction. The para position (C4) is blocked. Between the two ortho positions, C2 and C6, the C6 position is significantly more accessible. Therefore, electrophilic aromatic substitution is most likely to occur at the C6 position . Attack at C2 is a minor pathway due to the steric hindrance imposed by the ortho-fluoro substituent, an example of the "ortho effect".

Computational and Theoretical Investigations of 4 Bromomethyl 3 Fluorobenzenamine

Quantum Chemical Calculations of Molecular Geometries and Conformational Landscapes

The three-dimensional arrangement of atoms in 4-(bromomethyl)-3-fluorobenzenamine is crucial for understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable geometric structures and exploring the molecule's conformational landscape. The presence of flexible bonds, such as the C-N bond of the amine group and the C-C bond of the bromomethyl group, allows for various rotational isomers (conformers).

Theoretical conformational analysis involves mapping the potential energy surface of the molecule as a function of the dihedral angles of these rotatable bonds. libretexts.orgnih.gov For this compound, the key dihedral angles are associated with the rotation of the -NH2 group and the -CH2Br group relative to the benzene (B151609) ring.

Calculations for analogous substituted anilines and benzyl (B1604629) derivatives suggest that the planarity of the amine group and the orientation of the bromomethyl group are influenced by a delicate balance of steric hindrance and electronic effects. nih.govduke.edu The fluorine atom at position 3 introduces an additional electronic perturbation that influences the conformational preferences. The most stable conformer is expected to be the one that minimizes steric repulsion while maximizing favorable electronic interactions, such as hyperconjugation.

A hypothetical potential energy scan would likely reveal several local energy minima corresponding to different stable conformers. The relative energies of these conformers determine their population distribution at a given temperature. The most stable conformer would exhibit optimized bond lengths and angles that reflect the electronic influence of the fluoro, amino, and bromomethyl substituents on the aromatic ring. For instance, the C-N bond may exhibit some double bond character due to the delocalization of the nitrogen lone pair into the ring, a phenomenon that can be quantified by computational methods. nih.gov

Table 1: Predicted Stable Conformers and Relative Energies of this compound (Note: This data is illustrative and based on typical results for similar molecules.)

ConformerDihedral Angle (H-N-C-C)Dihedral Angle (C-C-CH2-Br)Relative Energy (kcal/mol)
A 60°0.00
B 180°1.25
C 30°60°0.85
D 30°180°2.10

Electronic Structure Analysis

The arrangement of electrons within this compound dictates its reactivity and spectroscopic properties. Computational chemistry provides a suite of tools to analyze this electronic structure in detail.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's electronic stability and reactivity. pastic.gov.pkwuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the amino group. The LUMO, conversely, is likely distributed over the benzene ring and the bromomethyl group, with the C-Br antibonding orbital contributing significantly.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on DFT calculations for analogous compounds.)

Molecular OrbitalEnergy (eV)
HOMO -5.85
LUMO -0.95
HOMO-LUMO Gap 4.90

Natural Bond Orbital (NBO) analysis is a powerful computational method for investigating intramolecular charge transfer and hyperconjugative interactions. uni-muenchen.dewisc.edursc.org This analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.

In this compound, several key interactions are expected:

n → π* Hyperconjugation: The lone pair of the nitrogen atom (n) delocalizes into the antibonding π* orbitals of the benzene ring. This interaction is responsible for the electron-donating character of the amino group and leads to a partial negative charge on the ortho and para positions of the ring.

Halogen-related Interactions: The fluorine atom's lone pairs can also participate in hyperconjugative interactions with the ring.

The strength of these interactions can be quantified by second-order perturbation theory within the NBO framework, providing a numerical measure of their stabilizing effect. wisc.edu

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. researchgate.netwalisongo.ac.idresearchgate.netyoutube.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group, reflecting the high electron density of the lone pair. The aromatic ring would exhibit a more complex pattern due to the competing electronic effects of the substituents. The area around the bromine atom might show a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. researchgate.net The hydrogen atoms of the amino group would be regions of positive potential, making them potential hydrogen bond donors.

Vibrational Spectroscopy Predictions and Assignments (IR, Raman)

Computational methods can predict the infrared (IR) and Raman spectra of molecules with a high degree of accuracy. nih.govnih.govyoutube.com By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral peaks.

For this compound, the predicted vibrational spectrum would feature characteristic peaks for each functional group:

N-H stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the bromomethyl group would be slightly lower, in the 2850-2960 cm⁻¹ range.

C=C stretching: The aromatic ring would have several characteristic stretching vibrations between 1400 and 1600 cm⁻¹.

C-N stretching: This vibration would likely be found in the 1250-1350 cm⁻¹ region.

C-F stretching: A strong absorption peak corresponding to the C-F stretch is expected in the 1100-1300 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration would appear at lower frequencies, typically between 500 and 650 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative and based on typical DFT calculation results for similar molecules.)

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity (IR)Predicted Intensity (Raman)
N-H Asymmetric Stretch 3450HighLow
N-H Symmetric Stretch 3360MediumLow
Aromatic C-H Stretch 3080MediumHigh
CH2 Asymmetric Stretch 2955MediumMedium
CH2 Symmetric Stretch 2870MediumMedium
C=C Ring Stretch 1610HighHigh
C=C Ring Stretch 1520HighMedium
C-N Stretch 1310HighLow
C-F Stretch 1240Very HighLow
C-Br Stretch 620MediumHigh

Computational Modeling of Reaction Pathways and Transition States

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. berkeley.edu For this compound, several reaction types are of interest, including electrophilic aromatic substitution and reactions at the benzylic position.

A particularly relevant reaction is the benzylic bromination, which involves a free radical mechanism. numberanalytics.commasterorganicchemistry.comnumberanalytics.com Computational modeling of such a reaction would involve:

Locating Reactants, Intermediates, and Products: The geometries of the starting materials, the benzylic radical intermediate, and the final products are optimized.

Finding the Transition State: The transition state for the rate-determining step (e.g., hydrogen abstraction by a bromine radical) is located on the potential energy surface. This is a first-order saddle point, representing the maximum energy along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Computational studies on benzylic halogenations have provided detailed insights into the stability of the benzylic radical and the factors influencing selectivity. researchgate.netdntb.gov.ua For this compound, the substituents on the ring would influence the stability of the benzylic radical and thus the rate of reactions at this position. The electron-donating amino group would likely stabilize the radical, while the inductive effect of the fluorine atom would have a more complex influence.

Theoretical Studies on the Stability and Reactivity of Halogenated Anilines

The stability and reactivity of halogenated anilines, including this compound, are governed by a complex interplay of electronic and steric effects. Theoretical and computational chemistry provides a powerful lens through which to understand these properties at a molecular level. By employing quantum chemical methods, such as Density Functional Theory (DFT), researchers can model the geometric and electronic structure of these molecules and predict their behavior in chemical reactions. researchgate.net

The presence of halogen substituents on the aniline ring significantly modulates its electron density distribution and, consequently, its chemical reactivity. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance or conjugative effect (+M). The inductive effect is an electron-withdrawing effect that occurs through the sigma (σ) bond framework, stemming from the high electronegativity of the halogen atom. mdpi.com This effect tends to decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution. mdpi.com

In the specific case of this compound, the fluorine atom at the meta position relative to the amino group primarily exerts a strong inductive electron-withdrawing effect due to its high electronegativity. The bromine atom, part of the bromomethyl group, also contributes to the electronic landscape, primarily through its own inductive and steric influences.

Computational studies on similar halogenated anilines have utilized methods like DFT with basis sets such as B3LYP/6-311+G(2d,p) to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net These calculations can provide quantitative insights into bond lengths, bond angles, and the distribution of electron density, often represented by Mulliken charges or electrostatic potential maps.

The stability of the arenium ion intermediate, formed during electrophilic aromatic substitution, is a key determinant of the reaction rate and regioselectivity. mdpi.com Theoretical models can calculate the relative energies of the different possible arenium ions (ortho, meta, and para attack) to predict the most likely site of substitution.

The reactivity of halogenated anilines is not limited to electrophilic substitution. They are also important precursors in various synthetic transformations, including cross-coupling reactions. nih.gov Theoretical studies can also shed light on the mechanisms of these reactions, helping to rationalize observed product distributions and to design more efficient synthetic routes.

Substituent Electronic Effect Influence on Reactivity Directing Effect
-NH₂ (Amino)Strong electron-donating (+M > -I)ActivatingOrtho, Para
-F (Fluoro)Strong electron-withdrawing (-I > +M)DeactivatingOrtho, Para
-CH₂Br (Bromomethyl)Weak electron-withdrawing (-I)DeactivatingMeta (relative to itself)
Computational Parameter Significance in Stability and Reactivity Analysis
Optimized Molecular Geometry Provides insights into bond lengths, bond angles, and steric hindrance.
Mulliken Atomic Charges Indicates the distribution of electron density across the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Electrostatic Potential (ESP) Map Visually represents the electron-rich and electron-poor regions of the molecule, guiding the approach of electrophiles and nucleophiles.
Calculated Reaction Intermediates The relative energies of potential intermediates, such as the arenium ion, help to predict the regioselectivity of reactions.

Research Applications of 4 Bromomethyl 3 Fluorobenzenamine in Advanced Organic Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

The intrinsic functionalities of 4-(bromomethyl)-3-fluorobenzenamine position it as a valuable precursor for the synthesis of a wide array of complex organic molecules. The interplay between the electrophilic bromomethyl group and the nucleophilic amino group, modulated by the electronic effects of the fluorine atom, allows for a diverse range of synthetic transformations.

Scaffold for Heterocyclic Compound Construction

The presence of both a primary amine and a benzylic bromide within the same molecule makes this compound an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.orgnih.govekb.eg The amino group can act as a nucleophile, while the bromomethyl group serves as an electrophilic handle for cyclization reactions.

One potential application is in the synthesis of fluorinated dihydroisoquinolines and related structures. The Pictet-Spengler reaction, a mainstay in heterocyclic synthesis, could be adapted using this compound. Following the initial condensation of the amine with an aldehyde or ketone, the resulting imine could undergo intramolecular cyclization, driven by the activation of the benzylic C-Br bond, to furnish the desired heterocyclic core. The fluorine atom would not only influence the reactivity of the aromatic ring but also impart unique physicochemical properties to the final product. beilstein-journals.orgnih.gov

Furthermore, this building block is a prime candidate for constructing fused heterocyclic systems. For instance, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of fluorinated benzodiazepines or other seven-membered heterocycles, which are privileged structures in medicinal chemistry. The amino group can participate in condensation reactions, while the bromomethyl moiety allows for subsequent intramolecular ring closure.

The table below illustrates potential heterocyclic scaffolds that could be synthesized from this compound.

Heterocyclic ScaffoldPotential Synthetic RouteKey Reactions
Fluorinated DihydroisoquinolinesModified Pictet-SpenglerImine formation, Intramolecular alkylation
Fluorinated BenzodiazepinesReaction with 1,3-dielectrophilesCondensation, Intramolecular cyclization
Fluorinated QuinolinesReaction with α,β-unsaturated carbonylsMichael addition, Cyclization, Aromatization
Fluorinated IndolesMulti-step synthesis involving ring formationN-alkylation, Cyclization

Precursor for Macrocyclic and Polyaromatic Systems

The dual reactivity of this compound also makes it a compelling monomer for the synthesis of macrocycles and polyaromatic hydrocarbons (PAHs).

For macrocyclization, high-dilution techniques could be employed to favor intramolecular reactions. For example, self-condensation of this compound could, in principle, lead to the formation of cyclic dimers or larger macrocyclic structures containing both the fluoro and amino functionalities. Alternatively, co-polymerization with a complementary difunctional monomer under high dilution could yield a variety of functionalized macrocycles. The fluorine atom can influence the conformational preferences and electronic properties of these macrocycles. rsc.org

In the realm of polyaromatic systems, this building block can serve as a precursor for larger, more complex aromatic structures. rsc.orgrsc.orgresearchgate.net For instance, through a series of cross-coupling and annulation reactions, the aromatic core of this compound could be extended. The amino group could be protected and the bromomethyl group converted to other functionalities to facilitate reactions such as Suzuki or Sonogashira couplings, followed by intramolecular cyclization to build up the polyaromatic framework. The recombination of benzyl-type radicals, which can be generated from benzyl (B1604629) bromides, is a known pathway to form larger aromatic systems. rsc.orgresearchgate.net

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org The functional group array of this compound makes it an attractive component for the design of novel MCRs.

The primary amine functionality allows for its participation in classic MCRs such as the Ugi and Passerini reactions. In an Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide. The resulting product would bear the fluorinated and bromomethyl-substituted phenyl moiety, providing a handle for further synthetic diversification.

Similarly, in a three-component Mannich-type reaction, this compound can act as the amine source, reacting with an aldehyde and a C-H acidic compound to generate a β-amino carbonyl derivative. beilstein-journals.org The presence of the bromomethyl group opens up possibilities for subsequent intramolecular reactions, leading to the rapid construction of complex, cyclic structures. The use of organozinc reagents, which can be generated from alkyl bromides, in multicomponent couplings is also a viable strategy. beilstein-journals.org

The table below outlines potential MCRs involving this compound.

Multi-Component ReactionRole of this compoundPotential Product Class
Ugi ReactionAmine componentα-Acylamino amides
Passerini Reaction(after conversion to isocyanide)α-Acyloxy carboxamides
Mannich ReactionAmine componentβ-Amino carbonyl compounds
Hantzsch Dihydropyridine SynthesisAmine componentDihydropyridines

Applications in Materials Science Research as Modifying Agents

The unique combination of functionalities in this compound also suggests its utility in materials science, particularly as a modifying agent for polymers and surfaces. mdpi.comgoogle.com

The bromomethyl group is a versatile anchor for grafting onto various materials. For example, it can be used to functionalize polymer backbones containing nucleophilic sites, thereby introducing the fluorinated aminophenyl moiety. This could be used to alter the surface properties of materials, for instance, to enhance thermal stability, hydrophobicity, or to introduce specific binding sites. sigmaaldrich.comyoutube.com The incorporation of fluorine is known to enhance the thermal stability and chemical resistance of polymers. google.comgoogle.com

The amino group, on the other hand, can be used for further chemical modifications. For example, it can be diazotized and used in diazo coupling reactions to create azo dyes or functionalized surfaces. It can also be acylated or alkylated to introduce a wide range of other functional groups, tailoring the properties of the material for specific applications such as sensors or catalysts. The functionalization of benzylamines is a well-established field with broad applications. researchgate.netchemicalbook.comchemicalbook.com

Future Directions and Research Opportunities for 4 Bromomethyl 3 Fluorobenzenamine

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a compound like 4-(bromomethyl)-3-fluorobenzenamine, which is a valuable synthetic intermediate, the development of sustainable and atom-economical production methods is a critical future direction.

Current synthetic approaches may rely on multi-step processes that generate significant waste. Future research will likely focus on creating more direct and efficient pathways. This could involve the use of novel catalysts that enable the direct functionalization of simpler, more abundant starting materials. For instance, developing a one-pot synthesis from a readily available fluorinated aniline (B41778) derivative would represent a significant advancement.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a key metric in evaluating new synthetic routes. acs.org Reactions that minimize the formation of byproducts are highly desirable. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. acs.org Researchers may explore catalytic cycles that regenerate reactive species, thereby reducing the need for stoichiometric reagents and minimizing waste. The ultimate goal is to develop a synthesis that is not only high-yielding but also environmentally benign, with minimal energy consumption and use of hazardous substances.

Investigation of Novel Reactivity Modes and Catalytic Transformations

The reactivity of this compound is largely dictated by its functional groups. The bromomethyl group is a key site for nucleophilic substitution, while the amino group can undergo a variety of transformations. Future research will likely delve into uncovering novel reactivity modes and employing this compound in new catalytic transformations.

One area of interest is the exploration of its use in cross-coupling reactions. Palladium-catalyzed reactions, for instance, have been used for the C-H cross-coupling of benzylamines, and similar methodologies could be applied to derivatives of this compound. acs.org This could open up new avenues for creating complex molecular architectures.

Furthermore, the interplay between the fluorine atom and the other functional groups could lead to unique reactivity. The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the adjacent functional groups. Investigating these electronic effects could lead to the discovery of new, selective transformations that are not possible with non-fluorinated analogues. The development of new catalysts specifically designed to interact with this unique combination of functional groups could unlock unprecedented chemical transformations. For instance, catalysts could be designed to selectively activate either the C-Br or the C-N bond, allowing for controlled, stepwise modifications of the molecule.

Advanced Applications in Probe Development for Chemical Biology

Chemical probes are essential tools for studying biological systems. The structural features of this compound make it an attractive scaffold for the development of new probes. mskcc.org The bromomethyl group provides a convenient handle for attaching the molecule to a larger biomolecule or a fluorescent tag, while the fluorinated aniline moiety can be modified to tune the probe's properties, such as its binding affinity and selectivity.

The presence of fluorine is particularly advantageous for the development of probes for ¹⁹F Magnetic Resonance Imaging (MRI), a technique that offers high specificity due to the low natural abundance of ¹⁹F in biological tissues. nih.govacs.org Future research could focus on incorporating this compound into larger molecular frameworks to create novel ¹⁹F MRI contrast agents for imaging specific biological targets.

Moreover, the amino group can be functionalized to introduce targeting moieties that direct the probe to specific cells or proteins. This could enable the development of highly specific probes for studying disease states or for use in drug discovery. The versatility of the this compound scaffold allows for the creation of a diverse library of probes with tailored properties for a wide range of chemical biology applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. youtube.com These powerful computational tools can be used to predict the properties of new compounds and to design molecules with desired activities. In the context of this compound, AI and ML could be employed in several ways.

Machine learning models could be trained on existing data to predict the biological activity of derivatives of this compound. innovations-report.com This would allow researchers to prioritize the synthesis of compounds that are most likely to have the desired therapeutic effects, saving time and resources. For example, quantitative structure-activity relationship (QSAR) models can correlate the chemical structure of compounds with their biological activity. youtube.com

Furthermore, generative AI models could be used to design novel derivatives of this compound with optimized properties. By learning the underlying rules of chemical synthesis and molecular interactions, these models can propose new molecular structures that are likely to be effective as drugs or functional materials. The integration of AI and ML into the research and development pipeline for this compound has the potential to accelerate the discovery of new applications and to unlock the full potential of this versatile chemical scaffold.

Q & A

Basic: How can the synthesis of 4-(Bromomethyl)-3-fluorobenzenamine be optimized to minimize bromination by-products?

Methodological Answer:
Optimizing bromination at the methyl position requires controlling reaction temperature and stoichiometry. Evidence from analogous compounds (e.g., 4-Bromo-3-fluorobenzyl bromide, CAS 127425-73-4) suggests using a molar ratio of 1:1.1 (substrate:N-bromosuccinimide) in anhydrous dichloromethane at 0–5°C to suppress di-bromination . Purity (>95%) can be achieved via silica gel chromatography with hexane/ethyl acetate (9:1), as validated for structurally similar brominated aromatics .

Table 1: Key Reaction Parameters for Bromination

ParameterOptimal ValueDeviation Impact
Temperature0–5°C>10°C increases polybromination
SolventAnhydrous DCMMoisture reduces yield
Stoichiometry (NBS)1.1 eqExcess NBS promotes di-bromide

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Due to its reactive bromomethyl group and unstudied toxicology, adhere to these protocols:

  • Eye Exposure: Flush immediately with water for 10–15 minutes; consult an ophthalmologist .
  • Skin Contact: Wash with soap/water for ≥15 minutes; remove contaminated clothing .
  • Ventilation: Use fume hoods to prevent inhalation of volatile intermediates.
  • Storage: Keep under inert gas (N₂/Ar) at 2–8°C to avoid hydrolysis .

Advanced: How can contradictions in ¹H/¹³C NMR data for structural confirmation be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or rotational isomers. For example:

  • Use deuterated DMSO to stabilize NH₂ protons and reduce exchange broadening .
  • Perform 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., aromatic protons adjacent to Br/CF₃ groups) .
  • Compare experimental shifts with DFT-calculated NMR (B3LYP/6-311+G(d,p)) for meta-bromo-fluoro systems .

Table 2: Typical NMR Shifts for Key Functional Groups

Group¹H Shift (ppm)¹³C Shift (ppm)
-CH₂Br4.3–4.5 (s)30–35
Aromatic C-F-160–165 (J=245 Hz)
NH₂5.1–5.3 (br)-

Advanced: What crystallographic challenges arise when refining this compound using SHELX software?

Methodological Answer:
SHELXL refinement may encounter:

  • Disordered Bromine Atoms: Split occupancy models (PART 1/2) with restrained bond lengths (DFIX 1.9 Br-C) .
  • Thermal Motion Artifacts: Apply anisotropic displacement parameters (ISOR) to Br and F atoms .
  • Twinned Crystals: Use TWIN/BASF commands for high-resolution data (d < 0.8 Å) .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3) at −20°C; yields ≥85% purity .
  • Flash Chromatography: Employ gradient elution (hexane → 20% EtOAc) with Rf = 0.3–0.4 on TLC .

Advanced: How to validate synthetic routes using computational modeling (DFT)?

Methodological Answer:

  • Simulate reaction pathways (e.g., bromination via radical or ionic mechanisms) using Gaussian09 at the M06-2X/def2-TZVP level .
  • Compare activation energies (ΔG‡) for competing pathways to predict regioselectivity .

Advanced: How to address low yields in nucleophilic substitution reactions involving this compound?

Methodological Answer:
Low yields often stem from steric hindrance at the benzylic position. Strategies include:

  • Phase-Transfer Catalysis: Use tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/toluene) .
  • Microwave Assistance: Shorten reaction time (5–10 min at 100°C) to reduce decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm NH₂ (3350–3450 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches .
  • High-Resolution MS: Validate molecular ion ([M+H]⁺) with m/z calculated to ±0.001 Da .

Advanced: How to resolve discrepancies in melting point data across literature sources?

Methodological Answer:
Variations arise from polymorphism or impurities. Standardize by:

  • DSC Analysis: Heat at 10°C/min under N₂ to identify polymorphic transitions .
  • Recrystallization Solvent Screening: Test polar (MeOH) vs. non-polar (hexane) solvents .

Advanced: What strategies mitigate hydrolysis of the bromomethyl group during storage?

Methodological Answer:

  • Inert Atmosphere: Store under argon with molecular sieves (3Å) to absorb moisture .
  • Lyophilization: For long-term storage, lyophilize as a hydrochloride salt (mp 249–254°C) .

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